REACTION_CXSMILES
|
[Na].[CH2:2]([O:4][C:5](=[O:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3].[CH3:14][C:15]([CH3:19])=[CH:16]CBr.[CH2:20](O)C>>[CH2:2]([O:4][C:5](=[O:13])[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])([CH3:20])[CH2:12][CH:14]=[C:15]([CH3:19])[CH3:16])[CH3:3] |^1:0|
|
Name
|
|
Quantity
|
36.1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
alcoholate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCBr)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 0.5 hour at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
After one hour of agitation with heating
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the thus-precipitated sodium bromide is removed
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
the precipitate is washed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
WASH
|
Details
|
washed neutral with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated with the use of a forced-circulation evaporator
|
Type
|
CUSTOM
|
Details
|
*Yield: 266 g of the title compound, bp7 97°-112° C.
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(CC=C(C)C)(C)C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |